7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydropyrano[2,3-b]quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-2,3-dihydropyrano[2,3-b]quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A well-known nitrogenous base with various pharmacological properties.
2,3-Dihydroquinoline: A reduced form of quinoline with different reactivity.
7-Bromoquinoline: A brominated derivative of quinoline with distinct chemical properties.
Uniqueness
7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is unique due to its fused pyranoquinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science, offering distinct advantages over simpler quinoline derivatives .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOMFXCFEBQFMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462739 |
Source
|
Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612494-86-7 |
Source
|
Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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